6-[Bis(prop-2-en-1-yl)amino]pyridine-3-carboxylic acid
Overview
Description
6-[Bis(prop-2-en-1-yl)amino]pyridine-3-carboxylic acid, also known as 6-BPA-3-COOH, is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of pyridine, a six-membered aromatic heterocyclic compound, and is composed of two prop-2-en-1-yl groups and two carboxylic acid groups. 6-BPA-3-COOH is a white crystalline solid at room temperature and has a melting point of approximately 98°C. It is soluble in water and a variety of organic solvents, including ethanol, methanol, and dimethyl sulfoxide.
Scientific Research Applications
Synthesis and Antibacterial Activity
6-[Bis(prop-2-en-1-yl)amino]pyridine-3-carboxylic acid derivatives show significant potential in the field of medicinal chemistry, particularly in developing new antibacterial agents. For example, derivatives such as 2,6-bis(6-substituted-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-3-yl)pyridines have demonstrated promising activity against bacteria like Escherichia coli and Pseudomonas aeruginosa (Xiao et al., 2014).
Chemical Synthesis and Mechanism Study
Research has also focused on understanding the mechanisms involved in the condensation reactions of similar pyridine derivatives. Studies investigating the products of condensation reactions between 2-acetylpyridine and 2-formylpyridine have provided insights into chemical transformations and synthetic methods for obtaining substituted cyclohexanol derivatives (Rusnac et al., 2020).
Catalysis and Hydrolysis
Another important application area is catalysis, where complexes formed with pyridyl-amine carboxylate-pendant ligands are used to promote hydrolysis reactions. Research in this area has led to the development of water-soluble ligands that help understand the effects of coordination environments on the properties of metal complexes (Zhang et al., 2007).
Structural and Material Science Applications
In structural and material sciences, such pyridine derivatives have been used to understand the specific features of reactions with compounds like pentaphenylantimony, leading to the formation of complex structures with potential applications in material science and engineering (Gubanova et al., 2020).
Electrochemical Properties
Research into the electrochemical properties of similar pyridine derivatives has also been conducted. Studies have focused on the synthesis and examination of their electrochemical behavior, which is crucial for applications in electronic and energy storage devices (Tan et al., 2007).
properties
IUPAC Name |
6-[bis(prop-2-enyl)amino]pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-3-7-14(8-4-2)11-6-5-10(9-13-11)12(15)16/h3-6,9H,1-2,7-8H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBQRLJJINOWUMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C1=NC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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